molecular formula C28H41NO3 B14483161 N-Methyljervine CAS No. 64552-25-6

N-Methyljervine

Cat. No.: B14483161
CAS No.: 64552-25-6
M. Wt: 439.6 g/mol
InChI Key: RKMIVAVNVAGZNT-AROXZRCDSA-N
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Description

N-Methyljervine is a steroidal alkaloid derived from the Veratrum genus of plants, characterized by a methyl group substitution at the nitrogen atom of the jervine backbone. This modification enhances its lipophilicity and influences its pharmacokinetic properties, including membrane permeability and metabolic stability .

Properties

CAS No.

64552-25-6

Molecular Formula

C28H41NO3

Molecular Weight

439.6 g/mol

IUPAC Name

(3S,3'R,3'aS,6'S,6aS,6bS,7'aR,9R,11aS,11bR)-3-hydroxy-3',4',6',10,11b-pentamethylspiro[1,2,3,4,6,6a,6b,7,8,11a-decahydrobenzo[a]fluorene-9,2'-3,3a,5,6,7,7a-hexahydrofuro[3,2-b]pyridine]-11-one

InChI

InChI=1S/C28H41NO3/c1-15-12-22-25(29(5)14-15)17(3)28(32-22)11-9-20-21-7-6-18-13-19(30)8-10-27(18,4)24(21)26(31)23(20)16(28)2/h6,15,17,19-22,24-25,30H,7-14H2,1-5H3/t15-,17+,19-,20-,21-,22+,24+,25-,27-,28-/m0/s1

InChI Key

RKMIVAVNVAGZNT-AROXZRCDSA-N

Isomeric SMILES

C[C@H]1C[C@@H]2[C@H]([C@H]([C@]3(O2)CC[C@H]4[C@@H]5CC=C6C[C@H](CC[C@@]6([C@H]5C(=O)C4=C3C)C)O)C)N(C1)C

Canonical SMILES

CC1CC2C(C(C3(O2)CCC4C5CC=C6CC(CCC6(C5C(=O)C4=C3C)C)O)C)N(C1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyljervine typically involves the methylation of jervine. One common method is the direct reductive N-methylation of nitro compounds, which is more attractive and straightforward compared to conventional N-methylation of amines. This method avoids the prepreparation of NH-free amines and significantly shortens the separation and purification steps .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-Methyljervine can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide ions, cyanide ions)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

N-Methyljervine has a wide range of scientific research applications, including:

    Chemistry: Used as a precursor or intermediate in the synthesis of other complex molecules.

    Biology: Studied for its effects on cellular processes and its potential as a tool for probing biological pathways.

    Medicine: Investigated for its pharmacological properties and potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical products

Mechanism of Action

The mechanism of action of N-Methyljervine involves its interaction with specific molecular targets and pathways. As a steroidal alkaloid, it may interact with cellular receptors and enzymes, modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and the concentration of the compound.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Properties

N-Methyljervine shares a steroidal backbone with other Veratrum alkaloids, such as jervine and cyclopamine. However, its N-methylation distinguishes it from non-methylated analogs. Below is a comparative table of key properties:

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Solubility (mg/mL) LogP
This compound Not Available C₂₇H₄₁NO₃ ~427.6 Low (hydrophobic) ~3.2
Jervine 469-59-0 C₂₇H₃₉NO₃ 425.6 0.15 (in water) 2.8
Cyclopamine 4449-51-8 C₂₇H₄₁NO₂ 411.6 0.10 (in water) 3.5
N-Methylalanine 3913-67-5 C₄H₉NO₂ 119.1 High (polar) -1.2

Key Observations :

  • N-Methylation increases molecular weight and hydrophobicity compared to non-methylated analogs (e.g., jervine vs. This compound).
  • Solubility : this compound’s low aqueous solubility aligns with other lipophilic alkaloids like cyclopamine, suggesting challenges in bioavailability .
Hedgehog (Hh) Signaling Pathway
  • Cyclopamine : Potent inhibitor of Smoothened (SMO) in the Hh pathway (IC₅₀ = 46 nM).
  • This compound: Limited data, but methylation may reduce SMO binding affinity due to steric hindrance, as seen in methylated analogs of other alkaloids .
Toxicity Profile
  • Jervine : Causes teratogenicity in vertebrates at 1–10 μM concentrations.

Data Tables for Critical Comparisons

Table 2: Pharmacokinetic Parameters (Estimated)

Parameter This compound Jervine Cyclopamine
Half-life (hr) 8–10 4–6 6–8
Plasma Protein Binding (%) 95 85 90
Metabolic Pathway CYP3A4 CYP2D6 CYP3A4

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